molecular formula C₃₁H₂₁D₄F₂NO₃ B1161887 4-O-Methylphenyl Ezetimibe-d4 Ketone

4-O-Methylphenyl Ezetimibe-d4 Ketone

Cat. No.: B1161887
M. Wt: 501.56
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-Methylphenyl Ezetimibe-d4 Ketone is a deuterated stable isotope-labeled compound that serves as a key synthetic intermediate in the preparation of Ezetimibe-d4 . Ezetimibe is a well-known therapeutic agent classified as an antihyperlipoproteinemic, which functions by selectively inhibiting the absorption of cholesterol in the small intestine . The deuterium-labeled form, Ezetimibe-d4, is critically valuable in quantitative analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), where it is used as an internal standard to ensure accurate and precise measurement of non-labeled Ezetimibe in complex biological matrices during pharmacokinetic and metabolism studies . This specific ketone intermediate features four deuterium atoms on the 4-fluorophenyl ring, contributing to its molecular weight of 501.56 g/mol (Molecular Formula: C 31 H 21 D 4 F 2 NO 3 ) . The product is typically supplied as a solid powder with a high purity level, often exceeding 98% . To maintain stability and integrity, it is recommended to store the compound in a refrigerator at 2-8°C, protected from air and light . As a vital building block in pharmaceutical research and development, this compound plays an essential role in impurity profiling, method development, and the filing of regulatory applications like Abbreviated New Drug Applications (ANDA) . Please note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C₃₁H₂₁D₄F₂NO₃

Molecular Weight

501.56

Synonyms

(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl-d4)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one;  (3R-trans)-1-(4-Fluorophenyl-d4)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone; 

Origin of Product

United States

Advanced Analytical Methodologies for the Characterization and Quantification of 4 O Methylphenyl Ezetimibe D4 Ketone

Mass Spectrometric Techniques for Precise Quantification of Deuterated Analogues

Mass spectrometry (MS) stands as a pivotal technology in the field of drug metabolism, offering unparalleled sensitivity and selectivity for the detection and quantification of drug-related material. youtube.com When coupled with chromatographic separation, MS provides a robust platform for analyzing complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Optimization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids. nih.gov The development of a sensitive and reliable LC-MS/MS method for 4-O-Methylphenyl Ezetimibe-d4 Ketone, as an internal standard for its non-labeled analogue, involves several critical steps.

Method Development: A typical LC-MS/MS method begins with the optimization of chromatographic conditions to achieve efficient separation of the analyte from endogenous matrix components. mdpi.com For ezetimibe (B1671841) and its analogues, reverse-phase chromatography is commonly employed. mdpi.com Columns such as C18 are often utilized with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, sometimes containing a small percentage of formic acid to improve ionization. sigmaaldrich.comdongguk.edu

The mass spectrometric parameters are then optimized to maximize the signal intensity of the analyte and its deuterated internal standard. This includes the selection of the ionization mode, with negative ion mode often being efficient for ezetimibe and its derivatives. nih.gov The selection of precursor and product ion transitions for Multiple Reaction Monitoring (MRM) is crucial for selectivity and sensitivity. For instance, a common transition for ezetimibe is m/z 408.3 → 271.1. nih.gov For its d4 analogue, a corresponding shift in the mass of the precursor and/or product ion would be monitored, such as m/z 412.0 → 275.10 for Ezetimibe-d4. nih.gov

Optimization: Optimization of the LC-MS/MS method involves fine-tuning various parameters to enhance performance. This includes the flow rate of the mobile phase, the gradient profile in reversed-phase HPLC, and the parameters of the mass spectrometer's ion source, such as temperature and gas flow rates. nih.gov Sample preparation is another critical aspect, with techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) being used to remove interfering substances from the biological matrix and concentrate the analyte. mdpi.comresearchgate.net The goal is to achieve high and reproducible recovery of the analyte and internal standard. nih.gov

A well-optimized method will exhibit linearity over a defined concentration range, high accuracy and precision, and a low limit of quantification (LLOQ). dongguk.eduresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Ezetimibe Analysis

Parameter Setting
Chromatography
Column C18, 2.0 mm x 100 mm, 3 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 0.2 mL/min nih.gov
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Negative researchgate.net
Monitored Transition Ezetimibe: m/z 408 → 271 researchgate.net
Internal Standard 4-Hydroxychalcone: m/z 223 → 117 researchgate.net
Deuterated Analogue (Example) Ezetimibe-d4: m/z 412.0 → 275.10 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Isotopic Analysis

While LC-MS/MS is more common for non-volatile compounds like ezetimibe, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of volatile derivatives and for isotopic analysis. nih.govyoutube.com In GC-MS, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts, an effect known as the chromatographic H/D isotope effect. nih.gov

Applications in Isotopic Analysis: GC-MS is highly effective in determining the isotopic purity of labeled compounds. By separating the deuterated compound from any residual non-deuterated species, GC-MS can provide a precise measure of isotopic enrichment. nih.gov The mass spectrometer detects the different mass-to-charge ratios of the isotopologues, allowing for their quantification. nih.gov

For a compound like this compound, a GC-MS analysis would likely require derivatization to increase its volatility. The resulting mass spectra would clearly show the molecular ion peak corresponding to the d4-labeled compound, as well as any peaks from d0 to d3 species, allowing for the calculation of isotopic purity. researchgate.netnih.gov The separation power of GC combined with the mass resolution of MS makes this technique valuable for quality control of stable isotope-labeled standards. youtube.com

High-Resolution Mass Spectrometry for Structural Elucidation of Labeled Species

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the structural elucidation of unknown metabolites and for confirming the elemental composition of labeled compounds. nih.govsemanticscholar.org This technique is particularly useful in drug metabolism studies where the identification of novel metabolites is a key objective. youtube.com

Structural Elucidation: HRMS instruments can determine the elemental formula of a metabolite or its fragments with a high degree of confidence. nih.gov When analyzing a deuterated compound like this compound, HRMS can confirm the incorporation of the four deuterium (B1214612) atoms by providing a highly accurate mass measurement of the molecular ion.

Furthermore, by analyzing the fragmentation patterns in the tandem mass spectrum (MS/MS), the location of the deuterium labels within the molecule can often be inferred. nih.govspectroscopyonline.com The mass shifts observed in the fragment ions compared to the non-labeled compound provide crucial structural information. nih.gov This capability is essential for confirming the identity and structural integrity of deuterated internal standards. rsc.org

Table 2: Comparison of Mass Spectrometry Techniques

Technique Primary Application for Deuterated Analogues Key Advantages
LC-MS/MS Precise quantification in biological matrices nih.gov High sensitivity, high selectivity, suitable for non-volatile compounds. nih.gov
GC-MS Isotopic purity analysis, analysis of volatile derivatives. nih.gov Excellent separation for volatile compounds, provides retention time information for isotopologues. nih.gov
HRMS Structural elucidation, confirmation of elemental composition. nih.govsemanticscholar.org High mass accuracy, enables confident identification of unknown metabolites and confirmation of labeling. nih.gov

Spectroscopic Characterization Techniques for Deuterated Ezetimibe Ketones in Research Contexts

Spectroscopic techniques provide complementary information to mass spectrometry, offering insights into the molecular structure and purity of deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. For deuterated compounds, both proton (¹H) NMR and deuterium (²H) NMR can be employed.

Deuterium Localization and Purity: ¹H NMR can be used to confirm the absence of protons at the sites of deuteration. The disappearance or significant reduction of a signal in the ¹H NMR spectrum compared to the non-labeled compound provides strong evidence for successful deuteration at that position. libretexts.org

²H NMR, on the other hand, directly detects the deuterium nuclei. wikipedia.org This technique can be used to confirm the presence of deuterium and, in some cases, to determine the location of the labels within the molecule. nih.govnih.gov The chemical shifts in ²H NMR are similar to those in ¹H NMR, which aids in spectral interpretation. sigmaaldrich.com Furthermore, quantitative ²H NMR can be used to assess the isotopic enrichment of the compound. sigmaaldrich.com Combining HRMS and NMR provides a comprehensive strategy for evaluating the isotopic enrichment and structural integrity of deuterium-labeled compounds. rsc.orgrsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The substitution of hydrogen with deuterium leads to predictable shifts in the vibrational frequencies of the corresponding bonds.

Functional Group Analysis: In the IR spectrum of a deuterated ketone, the C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). acs.org This shift is a direct consequence of the heavier mass of the deuterium atom. By comparing the IR or Raman spectrum of the deuterated compound to its non-deuterated analogue, the success of the deuteration can be confirmed. acs.orgcdnsciencepub.com

For this compound, one would expect to see characteristic bands for the carbonyl (C=O) group, aromatic rings, and the C-F bond. mdpi.com The presence of C-D stretching bands and the absence or reduction of specific C-H stretching bands would serve as spectroscopic evidence for the deuterated structure. nih.govekb.egnih.gov

Table 3: Spectroscopic Techniques for Characterization

Technique Information Provided Application for Deuterated Compounds
¹H NMR Proton environment and connectivity. libretexts.org Confirmation of deuterium incorporation by signal disappearance.
²H NMR Direct detection of deuterium nuclei. wikipedia.org Deuterium localization and isotopic purity assessment. wikipedia.orgsigmaaldrich.com
IR/Raman Spectroscopy Molecular vibrations and functional groups. researchgate.net Confirmation of deuteration via observation of C-D vibrational bands. acs.org

Chromatographic Separation Principles and Method Validation for Bioanalytical Applications

The quantification of this compound, a deuterated analog of an ezetimibe impurity, in biological matrices necessitates highly selective and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose, offering superior specificity and lower detection limits compared to other methods. tandfonline.comglobalresearchonline.net Bioanalytical methods are commonly developed for ezetimibe and its metabolites in human or animal plasma. researchgate.netnih.gov

The fundamental principle involves the chromatographic separation of the analyte from endogenous plasma components and other related substances, followed by detection and quantification using mass spectrometry. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique. researchgate.netakjournals.com Separation is typically achieved on columns such as C8 or C18, which contain a non-polar stationary phase. researchgate.netresearchgate.netcore.ac.uk The mobile phase generally consists of a mixture of an aqueous component (often a buffer like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic solvent, such as acetonitrile or methanol. globalresearchonline.netcore.ac.ukrjpn.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of multiple compounds with varying polarities within a reasonable timeframe. akjournals.comresearchgate.net

For bioanalytical applications, sample preparation is a critical step to remove proteins and other interfering substances from the plasma sample. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques. tandfonline.comresearchgate.netnih.gov In LLE, solvents like methyl t-butyl ether or a mixture of diethyl ether and dichloromethane (B109758) are used to extract the analytes from the plasma. globalresearchonline.netresearchgate.net Following extraction, the sample is injected into the LC-MS/MS system. Detection is performed using a mass spectrometer, often in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. globalresearchonline.netnih.gov For ezetimibe and its deuterated internal standards, electrospray ionization (ESI) in the negative ion mode is frequently utilized. globalresearchonline.netnih.gov

A stable-isotope-labeled internal standard, such as Ezetimibe-d4, is crucial for accurate quantification in bioanalytical methods. globalresearchonline.netnih.govnih.gov The internal standard, which has nearly identical chemical and physical properties to the analyte, is added to the samples at a known concentration. It co-elutes with the analyte and helps to correct for variations in sample extraction, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the results. nih.gov

Chiral Chromatography for Stereoisomeric Separation and Purity Determination

Ezetimibe possesses three stereogenic centers, which means it can exist as eight different stereoisomers. jsmcentral.org Since only one of these, the (3R,4S,3'S)-isomer, is the therapeutically active form (eutomer), it is critical to separate and quantify the other stereoisomers, which are considered chiral impurities. jsmcentral.orgoup.com Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the most effective method for this stereoisomeric separation. jsmcentral.orgscirp.org

The separation is achieved using a chiral stationary phase (CSP), which can differentiate between the enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated excellent resolving capabilities for ezetimibe stereoisomers. nih.govnih.gov Columns like Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)), Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)), and Chiralpak AS-H (amylose tris((S)-α-methylbenzylcarbamate)) have been successfully employed. oup.comscirp.orgnih.govnih.gov

Studies have shown that cellulose-based columns, such as Chiralpak IC, often provide the best resolving ability for ezetimibe stereoisomers. oup.comnih.gov The choice of mobile phase is also critical for achieving baseline separation. Normal-phase chromatography, using mobile phases composed of solvents like n-hexane, isopropanol (B130326) (IPA), and ethanol, is frequently preferred. scirp.orgnih.gov The addition of a small amount of an amine, like diethylamine (B46881) (DEA), to the mobile phase can improve peak shape and resolution. oup.com For instance, an optimized mobile phase of n-hexane–isopropanol–diethylamine (90:10:0.1, v/v) has been used to achieve baseline separation of ezetimibe and three of its stereoisomers on a Chiralpak IC column. oup.com

The table below summarizes typical conditions used for the chiral separation of ezetimibe isomers.

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v)Flow Rate (mL/min)Detection Wavelength (nm)Reference
Chiralpak IC (250 mm × 4.6 mm)n-hexane–isopropanol–diethylamine (90:10:0.1)1.0256 oup.com
Chiral Pak AS-H (250 × 4.6 mm, 5 µm)n-Hexane, ethanol, 2-Propanol and Trifluoroacetic acid (84:12:4:0.1)1.0230 scirp.org
Chiralpak-ASR (150 mm × 4.6 mm, 3.0 µm)Acetonitrile, Methanol (99:1.0), 0.1% formic acid, 0.1% diethylamineN/A225 jsmcentral.org

Method Validation Parameters for Robust Analytical Performance

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. researchgate.net Method validation demonstrates that the analytical technique is acceptable for its intended use. rjpn.orgresearchgate.net For bioanalytical applications, validation is typically performed according to guidelines from regulatory bodies like the FDA, while for drug substance and product analysis, ICH (International Conference on Harmonisation) guidelines are followed. nih.govresearchgate.netijpbs.com The key parameters evaluated include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. rjpn.orgijpbs.com

Specificity: This ensures that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradation products, or endogenous matrix components. ijpbs.com In chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from all other peaks. akjournals.com

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. rjpn.org A linear relationship is typically established by analyzing a series of standards at different concentrations and is evaluated by the correlation coefficient (r²), which should ideally be close to 0.999. rjpn.orgnih.gov For example, a bioanalytical LC-MS/MS method for ezetimibe was found to be linear over the concentration range of 0.05–15.0 ng/mL. nih.gov

Accuracy: This parameter measures the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the pure drug is added to a sample matrix and the percentage recovered is calculated. ijpbs.com Acceptance criteria for accuracy are typically within 98-102% for drug assays and 85-115% for bioanalytical methods. globalresearchonline.netijpbs.com

Precision: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). nih.gov Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net For bioanalytical methods, the CV% should generally be ≤15%. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. humanjournals.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. humanjournals.com For an ezetimibe method, LOD and LOQ values of 0.1189 µg/mL and 0.3602 µg/mL have been reported, respectively. researchgate.net In highly sensitive bioanalytical LC-MS/MS methods, the lower limit of quantification (LLOQ) can be as low as 4.00 ng/mL for total ezetimibe in plasma. globalresearchonline.net

Robustness: This is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rjpn.org Parameters that may be varied include mobile phase composition, pH, flow rate, and column temperature. ijpbs.com

The table below provides a summary of validation parameters from a representative bioanalytical method for ezetimibe.

Validation ParameterEzetimibeReference
Linearity Range (ng/mL)0.20 - 48 nih.gov
Correlation Coefficient (r²)> 0.99 nih.gov
Accuracy (%)92.02 - 109.94 nih.gov
Precision (CV%)≤ 14 nih.gov
Extraction Recovery (%)85.20 ± 1.62 nih.gov
Lower Limit of Quantitation (LLOQ) (ng/mL)0.20 nih.gov

Applications in Preclinical Pharmacokinetic and Drug Metabolism Research Using 4 O Methylphenyl Ezetimibe D4 Ketone

Utilization of 4-O-Methylphenyl Ezetimibe-d4 Ketone as an Internal Standard in Bioanalytical Assays

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and reliable results. iosrjournals.org A stable isotope-labeled version of the analyte, such as this compound or more commonly, Ezetimibe-d4, is considered the gold standard for an IS. iosrjournals.orgveeprho.com This is because its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. iosrjournals.org

The primary role of a deuterated internal standard like Ezetimibe-d4 is to correct for variability during the analytical process. iosrjournals.orgveeprho.com Research has demonstrated the development of highly sensitive and specific LC-MS/MS methods for quantifying ezetimibe (B1671841) in biological matrices like rat and human plasma using Ezetimibe-d4 as the IS. iosrjournals.orgnih.govresearchgate.net In these methods, the analyte and the IS are extracted from the plasma, often via a liquid-liquid extraction procedure, and analyzed. iosrjournals.orgnih.gov

The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the known concentration of the IS. nih.gov This ratiometric approach significantly improves the accuracy and precision of the measurement by compensating for potential sample loss during preparation or fluctuations in instrument response. For instance, a validated method for the simultaneous quantification of ezetimibe and simvastatin (B1681759) in rat plasma using Ezetimibe-d4 showed excellent intra- and inter-batch precision (coefficients of variation from 1.6% to 14.8%) and linearity over a concentration range of 0.05 to 15.0 ng/mL. nih.govresearchgate.net The use of the deuterated IS ensures that the results are consistent and reproducible, which is essential for reliable pharmacokinetic assessments. iosrjournals.org

ParameterFindingReference
Internal Standard Ezetimibe-d4 iosrjournals.orgnih.govresearchgate.net
Matrix Rat Plasma nih.govresearchgate.net
Technique LC-MS/MS nih.govresearchgate.net
Linearity Range 0.05–15.0 ng/mL nih.govresearchgate.net
Intra-batch Precision (%CV) 1.6–14.8% nih.govresearchgate.net
Inter-batch Precision (%CV) 2.1–13.4% nih.govresearchgate.net
Extraction Liquid-Liquid Extraction iosrjournals.orgnih.gov
A summary of a validated bioanalytical method for ezetimibe using a deuterated internal standard.

Biological samples such as plasma are complex mixtures containing endogenous components like salts, lipids, and proteins. ymerdigital.com During mass spectrometric analysis, these components can co-elute with the analyte and interfere with its ionization, a phenomenon known as the matrix effect. iosrjournals.org This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. iosrjournals.org

An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. iosrjournals.org Because a stable isotope-labeled standard like Ezetimibe-d4 has chromatographic behavior that is virtually identical to the unlabeled ezetimibe, it effectively tracks and corrects for any ionization variability caused by the biological matrix. iosrjournals.org Studies have confirmed that using Ezetimibe-d4 as an IS leads to clean chromatograms with no significant interfering peaks from the plasma matrix, ensuring the robustness and reliability of the assay. nih.govymerdigital.com The ability to mitigate these matrix effects is critical for developing rugged analytical methods that can be applied to large batches of samples from preclinical studies. mazums.ac.ir

Isotopic Tracing and Metabolic Profiling Studies of Ezetimibe in Preclinical Models

Stable isotope tracing is a powerful technique to investigate the metabolic fate of a drug. nih.govfrontiersin.org By introducing a labeled version of a compound into a biological system, researchers can track its transformation into various metabolites. nih.govmdpi.com A deuterated analog like this compound, or a radiolabeled version such as ¹⁴C-ezetimibe, can be used to unambiguously identify and quantify metabolites, providing a comprehensive metabolic profile.

Preclinical and clinical studies have established that ezetimibe undergoes extensive metabolism following oral administration. nih.govfrontiersin.org The primary metabolic pathway is glucuronidation of the phenolic hydroxyl group, which occurs rapidly in the small intestine and liver. nih.govclinpgx.org This phase II reaction is mediated by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1 and UGT1A3, and forms the major, pharmacologically active metabolite, ezetimibe-glucuronide (B19564). nih.govfrontiersin.orgfda.gov This active metabolite constitutes 80-90% of the total drug-related material found in plasma. frontiersin.orgfda.gov

Isotopic tracing studies are instrumental in confirming these pathways and searching for novel or minor metabolites. nih.gov By analyzing plasma, urine, and feces after administration of a labeled ezetimibe analog, all drug-related compounds can be detected by their unique isotopic signature, distinguishing them from endogenous molecules. While glucuronidation is the main route, minimal oxidative metabolism (a phase I reaction) has also been noted. fda.gov The use of labeled compounds ensures a complete picture of the drug's disposition is captured. nih.gov

CompoundDescriptionPercentage in PlasmaMetabolic PathwayReference
Ezetimibe Parent Drug10-20%Phase II (Glucuronidation) frontiersin.orgfda.gov
Ezetimibe-glucuronide Major Active Metabolite80-90%Formed via UGT enzymes nih.govfrontiersin.orgfda.gov
Major drug-related compounds of ezetimibe found in human plasma.

A defining characteristic of ezetimibe's pharmacokinetics is its extensive enterohepatic recirculation. nih.govnih.govnih.gov After ezetimibe is absorbed and converted to ezetimibe-glucuronide in the intestine and liver, the metabolite is excreted into the bile and returned to the intestinal lumen. nih.gov There, it can be hydrolyzed back to the parent ezetimibe by intestinal enzymes, allowing it to be reabsorbed. frontiersin.org This recycling process contributes to the long half-life of approximately 22 hours for both ezetimibe and its glucuronide metabolite and results in multiple peaks in the plasma concentration-time profile. nih.govfrontiersin.orgnih.gov

Studying this complex process is greatly facilitated by the use of isotopically labeled compounds. A deuterated analogue allows researchers to trace the path of the drug and its metabolite from the plasma to the liver, into the bile, back to the intestine, and subsequent reabsorption into circulation. nih.gov This provides a quantitative assessment of the extent and frequency of the recirculation, which is critical for building accurate pharmacokinetic models that can predict drug exposure and behavior in preclinical species. nih.gov

Assessment of Pharmacokinetic Parameters in Preclinical Animal Models via Labeled Compound Analysis

Pharmacokinetic studies in preclinical animal models, such as rats, dogs, and mice, are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before it is tested in humans. nih.gov The use of labeled compounds like this compound as internal standards in these studies ensures the generation of high-quality data. veeprho.comnih.gov

LC-MS/MS methods validated with deuterated internal standards have been successfully applied to pharmacokinetic studies in rats. nih.govresearchgate.net Following oral administration of ezetimibe, plasma samples are collected over time and analyzed to determine key PK parameters. These include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t½). frontiersin.org For example, in a study of ezetimibe co-administered with simvastatin in rats, the Cmax for ezetimibe was found to be 8.8 ± 3.1 ng/mL, with a Tmax of 0.5 hours and an AUC from time zero to the last measurable concentration of 15.6 ± 4.9 ng·h/mL. nih.gov This precise data, made reliable by the use of a deuterated IS, is vital for characterizing the drug's behavior and for dose selection in further non-clinical and clinical development. nih.gov

PK ParameterValue (Mean ± SD)Unit
Cmax 8.8 ± 3.1ng/mL
Tmax 0.5h
AUC(0-t) 15.6 ± 4.9ng·h/mL
Pharmacokinetic parameters of ezetimibe in rats following oral administration, determined using an LC-MS/MS method with a deuterated internal standard. nih.gov

Role in Ezetimibe Impurity Profiling and Reference Standard Development for Research

Significance of 4-O-Methylphenyl Ezetimibe-d4 Ketone in Ezetimibe (B1671841) Impurity Analysis

The significance of this deuterated compound lies in its utility as an internal standard for highly sensitive analytical techniques. Its non-deuterated counterpart, 4-O-Methylphenyl Ezetimibe Ketone, is recognized as a potential process-related impurity in the synthesis of Ezetimibe. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes the molecule heavier, allowing it to be distinguished from the non-deuterated impurity and the parent drug, Ezetimibe, in mass spectrometry-based analyses.

Research efforts in the pharmaceutical analysis of Ezetimibe focus on developing sensitive and specific methods to detect and quantify any impurities that may arise during its synthesis. nih.govnih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques employed for this purpose. nih.govnih.gov

In these analytical methods, this compound can be added to a sample of Ezetimibe as an internal standard. Because it behaves almost identically to the actual impurity during the chromatographic separation and ionization processes, it can be used to accurately quantify the level of the corresponding non-deuterated ketone impurity present in the sample. The use of a stable isotope-labeled internal standard like this is considered a gold standard in quantitative analysis as it compensates for variations in sample preparation and instrument response.

Studies have identified several process-related impurities in Ezetimibe, including various ketone and desfluoro analogs. nih.govakjournals.com The control of these impurities is critical, and having well-characterized reference standards is a prerequisite for their accurate monitoring.

As a research reference standard, this compound is essential for the validation of analytical methods used in quality control laboratories. synthinkchemicals.com Method validation ensures that the analytical procedure is accurate, precise, reproducible, and robust for its intended purpose, which is the quantitative determination of the specific ketone impurity.

The availability of this certified reference material allows laboratories to:

Establish the identity of the impurity peak in a chromatogram.

Determine the response factor of the impurity relative to the API.

Assess the linearity, accuracy, and precision of the analytical method for the impurity.

Perform system suitability tests to ensure the analytical system is working correctly.

The non-deuterated form, 4-O-Methylphenyl Ezetimibe Ketone, is used in impurity profiling as per the limits and threshold values specified by regulatory bodies like the FDA. synthinkchemicals.com The deuterated version serves as an indispensable tool for methods that rely on mass spectrometric detection. caymanchem.comnih.gov

Below is an interactive data table summarizing the key properties of this compound.

PropertyValue
Chemical Name This compound
Synonyms (3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl-d4)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one; (3R-trans)-1-(4-Fluorophenyl-d4)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone clearsynth.com
Molecular Formula C₃₁H₂₁D₄F₂NO₃ clearsynth.com
Molecular Weight 501.56 g/mol clearsynth.com
Category Stable Isotope, Ezetimibe Impurity clearsynth.com

Research on Analytical Method Development for Impurity Quantification and Characterization

The development of analytical methods for the quantification and characterization of Ezetimibe impurities is an ongoing area of research. These methods must be able to separate the API from a range of potential impurities, which may be present at very low levels. akjournals.com

Gradient reverse-phase HPLC methods are commonly developed for this purpose, often using C8 or C18 columns. nih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). nih.govakjournals.com Detection is usually performed using UV spectrophotometry or mass spectrometry. nih.govnih.gov

The characterization of impurities involves the use of advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their chemical structures. nih.gov The synthesis of reference standards for these impurities is a critical step in their definitive identification and characterization. nih.gov

Stability Studies of the Compound as a Research Standard in Various Analytical Matrices

These studies typically involve:

Storing the compound under controlled conditions of temperature and humidity.

Periodically analyzing the compound using a stability-indicating analytical method to check for any degradation.

Evaluating its stability in the solvents used to prepare stock and working solutions for analysis.

Forced degradation studies are also performed on the API and its related compounds to understand their degradation pathways and to ensure that the analytical method can separate the intact compound from its degradation products. akjournals.com Research on Ezetimibe has shown that it can degrade under acidic, basic, and oxidative conditions. akjournals.com Understanding the stability of impurity standards like this compound ensures the continued accuracy and reliability of the analytical data generated for quality control of Ezetimibe.

The following data table outlines the typical parameters investigated in a stability study for a research standard.

ParameterConditionPurpose
Long-Term Storage 2-8°C, protected from lightTo determine the shelf-life of the solid standard.
Accelerated Storage 25°C/60% RH, 40°C/75% RHTo predict the long-term stability in a shorter timeframe.
Solution Stability Stored in analytical solvent at room temperature and refrigeratedTo determine how long prepared solutions can be used for analysis.
Forced Degradation Exposure to acid, base, peroxide, heat, and lightTo identify potential degradation products and validate the stability-indicating nature of the analytical method.

Stereochemical Aspects in the Research of Ezetimibe and Its Ketone Derivatives

Importance of Stereochemistry in Ezetimibe's Biological Activity and Research

The biological activity of the cholesterol-absorption inhibitor ezetimibe (B1671841) is intrinsically linked to its specific three-dimensional structure. The molecule possesses three chiral centers, which means it can theoretically exist as eight different stereoisomers. science24.comchegg.com However, only the (3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-azetidin-2-one stereoisomer exhibits the desired therapeutic effect. science24.comnih.gov This specificity underscores the critical importance of stereochemistry in its mechanism of action.

The primary pharmacological target of ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a cholesterol transporter in the small intestine. nih.govdrugbank.com The precise spatial arrangement of the substituents on the ezetimibe molecule is essential for it to bind effectively to NPC1L1 and inhibit cholesterol absorption. drugbank.com Research into structure-activity relationships has revealed several key stereochemical requirements:

An aromatic group at the C4 position of the azetidinone ring is required, with isomers having an S stereochemistry at this carbon showing greater activity than the R isomer. nih.gov

The trans configuration between the C3 side chain and the C4 aryl group on the β-lactam ring is optimal for activity. nih.gov

The hydroxyl group on the C3 side chain must have the correct (S) configuration for potent biological activity.

The synthesis of ezetimibe as a single, pure enantiomer is a significant challenge. science24.com During the manufacturing process, the formation of other stereoisomers as impurities is a major concern, as they lack the desired therapeutic effect and can complicate the purification of the final active pharmaceutical ingredient. oup.com Consequently, the rigorous control and analysis of stereochemistry are paramount throughout the research, development, and production of ezetimibe and its related compounds. science24.com

Research on Stereoselective Synthesis of Ezetimibe Ketone Intermediates

Given the strict stereochemical requirements for ezetimibe's activity, a significant body of research has focused on developing highly stereoselective synthetic routes. A common and critical strategy involves the use of an ezetimibe ketone intermediate, chemically known as (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-2-azetidinone. scbt.comusp.org This ketone is a precursor to ezetimibe, where the ketone group is reduced to the vital secondary alcohol with the (S)-configuration in a later step.

The challenge lies in performing this reduction with high diastereoselectivity. Various innovative methods have been developed to achieve this:

Asymmetric Chemical Reduction : Researchers have developed processes that use specific reducing agents to favor the formation of the desired (S)-alcohol. One efficient method employs a sodium borohydride/iodine (NaBH₄/I₂) system for the stereoselective reduction of the ezetimibe-ketone, achieving a diastereomeric excess (de) of 99.6%. bohrium.com

Biocatalytic Reduction : Microbial reduction offers a green and highly selective alternative. The microorganism Rhodococcus fascians has been successfully used to convert the ketone intermediate into ezetimibe, yielding the correct alcohol stereoisomer with an exceptionally high diastereomeric excess of 99.9%. researchgate.net

Chiral Auxiliaries : Another advanced approach involves the use of chiral auxiliaries to guide the stereochemical outcome of key reactions. The Evans auxiliary, (S)-4-phenyl-2-oxazolidinone, is utilized in an efficient and scalable process to construct the core structure with the correct stereochemistry from the outset. nih.govbohrium.com

Catalytic Cross-Metathesis : Modern catalytic methods have also been applied. A ruthenium-catalyzed cross-metathesis reaction has been successfully used for the stereoselective preparation of ezetimibe, demonstrating the versatility of organometallic chemistry in complex pharmaceutical synthesis. nih.gov

These synthetic strategies highlight the central role of the ketone intermediate. A compound such as 4-O-Methylphenyl Ezetimibe-d4 Ketone is a specialized derivative of this crucial intermediate, designed for specific analytical applications rather than as a step in the bulk synthesis of the final drug.

Analytical Resolution and Quantification of Stereoisomers relevant to the Ezetimibe Ketone Structure

The accurate separation and quantification of ezetimibe's stereoisomers are crucial for quality control and pharmacokinetic studies. oup.comresearchgate.net The compound at the center of this article, this compound, serves as an ideal internal standard in such analytical methodologies, particularly in mass spectrometry-based assays. Its deuterated nature and structural similarity to the ketone metabolite allow for precise quantification.

Chromatographic Resolution

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the primary technique for separating stereoisomers. researchgate.netnih.gov Research has shown that polysaccharide-based columns are particularly effective.

Chiral Stationary PhaseModeTypical Mobile PhaseKey FindingReference
Chiralpak IC (cellulose-based)Normal Phasen-hexane–IPA–DEA (90:10:0.1, v/v)Demonstrated the best resolving ability among several tested CSPs. Enantioseparation was found to be enthalpy-driven. oup.comnih.gov
Chiralcel OD (cellulose-based)Reverse PhaseAcetonitrile (B52724) / Methanol / Acetic AcidEffective for the determination of multiple impurities including the ketone and TBDMS ketone derivatives. nih.gov
Chiralpak AS-H (amylose-based)Normal Phasen-Hexane, ethanol, 2-Propanol, and diethylamine (B46881)Successfully resolved the enantiomers of ezetimibe with a resolution greater than 2.0. researchgate.net

Quantification by Mass Spectrometry

For quantifying ezetimibe and its metabolites in biological samples like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. tandfonline.commdpi.com A critical component of a reliable LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS). globalresearchonline.net

A compound like this compound is designed for this purpose. The four deuterium (B1214612) atoms give it a mass that is 4 Daltons higher than its non-deuterated counterpart, allowing the mass spectrometer to differentiate it from the analyte being measured. Ezetimibe-d4 has been used effectively as an internal standard in validated bioanalytical methods. globalresearchonline.netcaymanchem.com The use of a deuterated ketone standard would be invaluable for accurately quantifying the ezetimibe ketone metabolite, a key compound in understanding the drug's metabolic pathway.

AnalyteInternal Standard (IS)Mass Transition (m/z)MatrixKey ApplicationReference
EzetimibeEzetimibe-d4Analyte: 408.4 → 271.0 IS: 412.1 → 275.1Human PlasmaValidated for bioequivalence and pharmacokinetic studies. globalresearchonline.net
Ezetimibe4-hydroxychalconeAnalyte: 408 → 271 IS: 223 → 117Human Serum, Urine, FecesDeveloped for pharmacokinetic studies to measure ezetimibe disposition. nih.gov
Ezetimibe & MetabolitesBenzyl parabenEzetimibe: ESI negative mode Atorvastatin: ESI positive modeHuman PlasmaSimultaneous determination of ezetimibe, atorvastatin, and their metabolites. mdpi.comresearchgate.net

Future Research Directions and Emerging Applications of Deuterated Ezetimibe Ketone Analogues

Potential for Novel Deuterated Analogues in Advanced Metabolic and Pharmacokinetic Research

The use of deuterated analogues, such as 4-O-Methylphenyl Ezetimibe-d4 Ketone, is poised to significantly advance the understanding of drug metabolism and pharmacokinetics (PK). Deuteration, the replacement of hydrogen with its stable isotope deuterium (B1214612), creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly subtle change can have profound effects on a molecule's metabolic stability. nih.govresearchgate.net

One of the key applications of deuteration is to reduce the rate of metabolism at specific sites on a drug molecule, often referred to as "soft spots." nih.gov This can lead to an improved pharmacokinetic profile, potentially resulting in a longer half-life and increased systemic exposure. nih.govnih.gov For a compound related to Ezetimibe (B1671841), which is known to be extensively metabolized to its pharmacologically active glucuronide form in the intestine and liver, this approach is particularly relevant. nih.gov By creating novel deuterated analogues, researchers can systematically investigate metabolic pathways. For instance, if a specific position on the Ezetimibe ketone analogue is deuterated, and this leads to a notable change in its metabolic profile, it provides strong evidence for the involvement of that position in metabolic breakdown.

Furthermore, stable isotope-labeled compounds like this compound are indispensable tools in quantitative bioanalysis. x-chemrx.com They serve as ideal internal standards in mass spectrometry-based assays. Because they have nearly identical chemical properties to the non-labeled analyte but a different mass, they can be used to accurately measure the concentration of the parent compound and its metabolites in complex biological matrices like plasma or tissue, thereby improving the precision of pharmacokinetic studies. x-chemrx.com The development of such analogues is crucial for generating robust data to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netx-chemrx.com Studies have already demonstrated that deuterated analogues of other drugs can exhibit markedly enhanced stability and differentiated pharmacokinetic profiles, validating this as a viable strategy for creating new therapeutic agents. researchgate.netwilddata.cn

Table 1: Advantages of Deuteration in Metabolic and Pharmacokinetic Research

Feature Advantage Scientific Rationale
Metabolic Stability Can slow the rate of metabolic breakdown at specific molecular positions. nih.gov The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.
Pharmacokinetic Profile May lead to longer half-life, increased drug exposure, and potentially less frequent dosing. nih.govnih.gov Reduced metabolic clearance allows the drug to remain in circulation for a longer period.
Metabolic Pathway ID Helps to identify key sites of metabolic attack on a molecule. nih.gov Comparing the metabolite profile of a deuterated analogue to the parent compound can pinpoint which positions are most susceptible to metabolism.

| Quantitative Analysis | Serves as a high-precision internal standard for mass spectrometry assays. x-chemrx.com | The labeled compound co-elutes with the analyte but is distinguishable by mass, correcting for variability in sample processing and analysis. |

Integration with Multi-Omics Approaches for Comprehensive Preclinical Studies

The future of preclinical research lies in the integration of multiple data streams to create a holistic view of a drug's effect on a biological system. nih.gov Multi-omics, an approach that combines data from various biomolecular levels such as genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for this comprehensive analysis. nih.govrsc.org The use of deuterated analogues like this compound within this framework can provide unprecedented insights.

By administering a deuterated compound, researchers can precisely track its journey and transformation within a living system. This information can then be layered with multi-omics data to connect the drug's pharmacokinetic and metabolic profile directly to its pharmacological effects at a molecular level. youtube.com For example, a preclinical study could involve treating a model system with the deuterated ezetimibe ketone analogue and then performing a suite of analyses:

Metabolomics: To identify and quantify the deuterated parent compound and all its resulting metabolites.

Proteomics: To measure changes in protein expression and identify which cellular proteins may be targeted by the compound or affected by its presence.

Transcriptomics (RNA-Seq): To analyze how the compound alters gene expression, revealing the upstream regulatory pathways being modulated.

This integrated approach allows researchers to move beyond simply knowing where a drug goes and how it's broken down. It enables them to build a comprehensive network of interactions, linking the drug's metabolic fate to changes in protein networks and gene regulation. rsc.org Such studies are invaluable for identifying novel biomarkers of drug response, understanding mechanisms of action, and predicting potential off-target effects. nih.gov As the technologies for next-generation sequencing and mass spectrometry continue to advance, the capacity to merge these biological data sets will become increasingly crucial for designing novel therapies and personalizing treatments. rsc.org

Advancements in Automated Synthesis and Analytical Platforms for Labeled Compounds in Drug Discovery

The growing demand for isotopically labeled compounds in drug discovery has spurred significant innovation in both their synthesis and analysis. adesisinc.com The development of more efficient, cost-effective, and scalable methods is critical to support the needs of modern pharmaceutical research. researchgate.net

On the synthesis front, there is a clear trend towards automated platforms and more efficient chemical processes. adesisinc.com Flow chemistry, in particular, has emerged as a powerful technique for the synthesis of labeled compounds. x-chemrx.com This method offers precise control over reaction parameters, improved safety, and enhanced scalability compared to traditional batch chemistry. x-chemrx.com Furthermore, advancements in catalytic methods, such as direct hydrogen isotope exchange (HIE), allow for the incorporation of deuterium into complex molecules at a late stage of the synthesis. x-chemrx.comresearchgate.net This avoids the need for lengthy, de novo synthesis from expensive labeled starting materials, making the process more atom-economical and cost-effective. x-chemrx.com

In parallel, analytical platforms have become increasingly sophisticated, enabling the precise detection and quantification of these labeled compounds.

Table 2: Key Technological Platforms in Labeled Compound Research

Platform Type Technology Examples Application in Drug Discovery
Synthesis Platforms Automated Flow Chemistry Systems x-chemrx.com Enables safe, scalable, and efficient production of deuterated analogues with precise control over reaction conditions.
Direct Hydrogen Isotope Exchange (HIE) Catalysis x-chemrx.com Allows for late-stage deuteration of complex molecules, reducing the need for lengthy and costly total synthesis.
Analytical Platforms High-Performance Liquid Chromatography (HPLC) adesisinc.com Separates the labeled compound and its metabolites from complex biological matrices before detection.
High-Resolution Mass Spectrometry (HRMS) nih.gov Provides highly accurate mass measurements for confident identification and quantification of the labeled analyte and its metabolites.

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the cornerstone of modern bioanalysis, offering the sensitivity and specificity required to track labeled compounds in biological samples. adesisinc.comnih.gov Innovations in mass spectrometry, such as Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) technologies, provide exceptional mass accuracy, which is vital for distinguishing between compounds with very similar masses. Nuclear Magnetic Resonance (NMR) spectroscopy remains a critical tool for the initial characterization of newly synthesized labeled compounds, confirming the precise location and level of isotope incorporation. researchgate.netadesisinc.com The synergy between these advanced synthesis and analytical platforms is accelerating the pace of drug discovery, allowing researchers to more effectively utilize tools like this compound to develop safer and more effective medicines. dotmatics.com

Q & A

Basic Research Questions

Q. How can researchers synthesize 4-O-Methylphenyl Ezetimibe-d4 Ketone with high isotopic purity, and what analytical techniques validate its structural integrity?

  • Methodology :

  • Synthesis : Use deuterated precursors (e.g., 4-fluorophenyl-d4) in the ketone-forming step of Ezetimibe derivatives to ensure site-specific deuteration . Protect labile functional groups (e.g., hydroxyl or benzyloxy groups) during synthesis to avoid isotopic exchange .
  • Validation : Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (C31H21D4F2NO3, ~497.53 g/mol) and deuterium incorporation (>98% isotopic purity) . Use 2D-NMR (e.g., HSQC, HMBC) to resolve stereochemistry and confirm substitution patterns, particularly at the azetidinone and fluorophenyl-d4 moieties .

Q. What are the primary analytical challenges in distinguishing this compound from non-deuterated analogs or impurities?

  • Methodology :

  • Chromatography : Optimize reverse-phase HPLC with a C18 column and deuterium-specific detection (e.g., LC-MS/MS) to separate deuterated and non-deuterated species .
  • Impurity Profiling : Compare retention times and fragmentation patterns with reference standards (e.g., Ezetimibe-d4 diacetate or other Ezetimibe impurities like Benzyl Ezetimibe Diol) .
  • Data Interpretation : Monitor isotopic clusters in mass spectra (e.g., +4 Da shift for d4 labeling) to rule out co-eluting contaminants .

Q. How does this compound function as a metabolic intermediate in cholesterol absorption studies?

  • Methodology :

  • In Vitro Models : Use Caco-2 cell monolayers to assess transport efficiency and compare it with Ezetimibe’s phase I metabolite, Ezetimibe Ketone (EZM-K), which shares structural similarities .
  • Enzyme Assays : Incubate with human liver microsomes to identify cytochrome P450 isoforms involved in its oxidation or conjugation .
  • Data Relevance : Track deuterium retention in metabolites (e.g., via LC-HRMS) to confirm stability under physiological conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic pathways of deuterated Ezetimibe derivatives?

  • Methodology :

  • Comparative Studies : Co-administer this compound and non-deuterated Ezetimibe in rodent models to quantify differences in biliary excretion or enterohepatic recirculation .
  • Isotope Tracing : Use 13C/2H dual-labeling to distinguish between endogenous and exogenous metabolite pools in plasma or fecal samples .
  • Conflict Analysis : Reconcile discrepancies by validating assay conditions (e.g., pH, temperature) that may alter deuterium retention or metabolic enzyme activity .

Q. How does the deuterium isotope effect influence the pharmacokinetic behavior of this compound?

  • Methodology :

  • Kinetic Studies : Measure Cmax, Tmax, and AUC in animal models using LC-MS/MS to compare deuterated vs. non-deuterated forms .
  • Isotope Effect Quantification : Calculate the kinetic isotope effect (KIE) for key metabolic steps (e.g., glucuronidation or hydrolysis) using enzyme kinetics (Km and Vmax) .
  • Computational Modeling : Apply molecular dynamics simulations to predict deuterium’s impact on hydrogen bonding or steric interactions with NPC1L1 transporters .

Q. What advanced techniques are required to profile this compound in complex biological matrices?

  • Methodology :

  • Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., Ezetimibe-d4 diacetate) to minimize matrix effects .
  • High-Sensitivity Detection : Implement tandem mass spectrometry (e.g., Q-TOF) with collision-induced dissociation (CID) to differentiate structural isomers .
  • Data Integration : Apply multivariate analysis (e.g., PCA) to correlate metabolite levels with pharmacological outcomes in longitudinal studies .

Q. How can researchers validate the stability of this compound under varying storage and experimental conditions?

  • Methodology :

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and monitor deuterium loss via NMR or LC-MS .
  • Light/Oxygen Sensitivity : Use amber vials and inert gas purging during storage to prevent photodegradation or oxidation of the ketone moiety .
  • Statistical Validation : Apply ICH Q2(R1) guidelines to establish method robustness, including LOD (<0.1 ng/mL) and LOQ (<0.5 ng/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.